2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1-methyl-1H-indol-4-yl)benzamide
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Overview
Description
2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1-methyl-1H-indol-4-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzamide core, an indole moiety, and a tert-butylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1-methyl-1H-indol-4-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoic acid with an amine under dehydrating conditions.
Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate indole derivatives.
Attachment of the Tert-Butylamino Group: The tert-butylamino group can be introduced through nucleophilic substitution reactions, often using tert-butylamine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups within the benzamide core, potentially converting them to alcohols.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Dimethylamino)-2-hydroxypropoxy)-N-(1-methyl-1H-indol-4-yl)benzamide
- 2-(3-(Diethylamino)-2-hydroxypropoxy)-N-(1-methyl-1H-indol-4-yl)benzamide
Uniqueness
The uniqueness of 2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1-methyl-1H-indol-4-yl)benzamide lies in its specific tert-butylamino group, which may confer distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity.
Properties
CAS No. |
119282-47-2 |
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Molecular Formula |
C23H29N3O3 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[3-(tert-butylamino)-2-hydroxypropoxy]-N-(1-methylindol-4-yl)benzamide |
InChI |
InChI=1S/C23H29N3O3/c1-23(2,3)24-14-16(27)15-29-21-11-6-5-8-18(21)22(28)25-19-9-7-10-20-17(19)12-13-26(20)4/h5-13,16,24,27H,14-15H2,1-4H3,(H,25,28) |
InChI Key |
UFYLEEPMGYUVED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C(=O)NC2=C3C=CN(C3=CC=C2)C)O |
Origin of Product |
United States |
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